molecular formula C19H19Cl3N2O4S B2376209 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-72-2

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2376209
CAS No.: 478047-72-2
M. Wt: 477.78
InChI Key: LTGDHMMKVGLMIM-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring:

  • A 4-piperidinyl core substituted with a 4-chlorophenylsulfonyl group at the 1-position.
  • A 2,4-dichlorobenzyl carbamate moiety at the 4-piperidinyl nitrogen. Its structure combines sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O4S/c20-14-3-5-17(6-4-14)29(26,27)24-9-7-16(8-10-24)23-19(25)28-12-13-1-2-15(21)11-18(13)22/h1-6,11,16H,7-10,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGDHMMKVGLMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

Retrosynthetic Analysis

The synthesis of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can be approached through several retrosynthetic disconnections, as illustrated in Figure 1. The most logical disconnections involve:

  • Formation of the carbamate linkage between a 4-piperidinyl amine and 2,4-dichlorobenzyl chloroformate
  • Installation of the 4-chlorophenylsulfonyl group on the piperidine nitrogen
  • Preparation of appropriately protected piperidine intermediates

Key Intermediates

Based on the structure and related compounds in the literature, the following key intermediates are crucial for the synthesis:

  • 4-piperidinyl amine derivatives : Protected or unprotected 4-aminopiperidine
  • 2,4-dichlorobenzyl alcohol : For conversion to the corresponding chloroformate
  • 4-chlorobenzenesulfonyl chloride : For the sulfonamide formation
  • Protected piperidine intermediates : Such as tert-butyl 4-aminopiperidine-1-carboxylate

A closely related compound, methyl N-(1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl)carbamate (CAS: 478047-66-4), differs only in the alcohol component of the carbamate and provides valuable insights into potential synthetic approaches.

Synthetic Routes to the Target Compound

Route A: Carbamate Formation Followed by Sulfonylation

This route involves initial formation of the carbamate functionality followed by sulfonylation of the piperidine nitrogen. The preparation can be divided into three main stages:

Preparation of 2,4-dichlorobenzyl N-(4-piperidinyl)carbamate

Several methods for carbamate formation are applicable:

Method 1: Using Carbonylating Reagents

The carbamate linkage can be formed using various carbonylating reagents as shown in Table 1.

Table 1: Carbonylating Reagents for Carbamate Formation

Reagent Reaction Conditions Advantages Limitations Yield Range
Di(2-pyridyl) carbonate (DPC) Alcohol + DPC, TEA, DCM, RT; then amine, TEA High yields, mild conditions Cost of DPC 75-90%
N,N′-disuccinimidyl carbonate (DSC) Alcohol + DSC, TEA, DCM, 0°C to RT; then amine Stable mixed carbonates, mild conditions Less reactive with hindered amines 70-85%
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate Prepared from 4,5-dichloropyridazin-3(2H)-one, phenylchloroformate, TEA Stable in air and organic solvents at high temperature Complex preparation 65-80%

The use of di(2-pyridyl) carbonate (DPC) has proven particularly effective for the alkoxycarbonylation of amines with various alcohols, including sterically hindered ones. DPC can be prepared from commercially available 2-hydroxypyridine and triphosgene in the presence of triethylamine.

Method 2: Using 2,4-dichlorobenzyl chloroformate

Direct reaction of 4-aminopiperidine with 2,4-dichlorobenzyl chloroformate in the presence of a base such as pyridine or triethylamine provides the carbamate intermediate. The chloroformate can be prepared in situ from 2,4-dichlorobenzyl alcohol and phosgene equivalents.

Sulfonylation of the Piperidine Nitrogen

The second stage involves sulfonylation of the piperidine nitrogen using 4-chlorobenzenesulfonyl chloride. This reaction typically proceeds well in the presence of a suitable base such as DIPEA or potassium carbonate in appropriate solvents like DCM or DMF.

The sulfonylation can be performed under various conditions:

2,4-dichlorobenzyl N-(4-piperidinyl)carbamate + 4-chlorobenzenesulfonyl chloride → 
this compound

Table 2: Conditions for Sulfonylation of Piperidine Nitrogen

Base Solvent Temperature Time (h) Yield Range (%)
DIPEA DCM 0°C to RT 3-6 75-85
K2CO3 DMF RT 12-24 70-80
TEA DCM 0°C 2-4 65-78
Pyridine Neat or DCM RT 4-8 60-75

Route B: Sulfonylation Followed by Carbamate Formation

An alternative approach involves initial sulfonylation of the piperidine nitrogen followed by carbamate formation:

Preparation of 1-[(4-chlorophenyl)sulfonyl]-4-aminopiperidine

The sulfonamide formation can be achieved by reacting 4-amino-1-Boc-piperidine with 4-chlorobenzenesulfonyl chloride followed by Boc deprotection:

4-amino-1-Boc-piperidine + 4-chlorobenzenesulfonyl chloride → 
4-amino-1-[(4-chlorophenyl)sulfonyl]-piperidine

For sulfonamide synthesis, Fe3O4-DIPA catalyzed preparation has been reported with excellent yields (98%) where the reactants are mixed in dichloromethane.

Carbamate Formation with 2,4-dichlorobenzyl Chloroformate

The prepared aminopiperidine derivative then undergoes reaction with 2,4-dichlorobenzyl chloroformate to form the target compound.

Detailed Synthesis Procedures

Preparation of Key Intermediates

Preparation of 4-amino-1-Boc-piperidine

Starting from commercially available 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (Boc-4-piperidone), reductive amination provides the protected amine intermediate:

Boc-4-piperidone + NH3 or NH4OAc + NaCNBH3 → 4-amino-1-Boc-piperidine

Alternatively, the starting material can be converted to an oxime followed by reduction:

Boc-4-piperidone + NH2OH·HCl → Boc-4-piperidone oxime
Boc-4-piperidone oxime + H2, Pd/C or LiAlH4 → 4-amino-1-Boc-piperidine
Preparation of 2,4-dichlorobenzyl Chloroformate

2,4-dichlorobenzyl alcohol is converted to the corresponding chloroformate using phosgene, triphosgene, or bis(trichloromethyl) carbonate:

2,4-dichlorobenzyl alcohol + COCl2 (or equivalent) → 2,4-dichlorobenzyl chloroformate

This reaction typically requires careful handling due to the toxicity of phosgene and its derivatives. The reaction is usually conducted in an inert solvent such as toluene or dichloromethane at low temperatures (0-5°C).

Route A: Detailed Procedure

Preparation of 2,4-dichlorobenzyl N-(4-piperidinyl)carbamate

A detailed procedure based on DSC-mediated carbamate formation:

  • To a solution of 2,4-dichlorobenzyl alcohol (1.0 eq) in anhydrous DCM at 0°C, add DSC (1.1 eq) and TEA (1.2 eq).
  • Stir the mixture for 3-4 hours at room temperature to form the mixed carbonate.
  • Separately, prepare a solution of 4-amino-1-Boc-piperidine (1.0 eq) in DCM.
  • Add the amine solution to the mixed carbonate solution and stir for 8-12 hours at room temperature.
  • Remove the Boc protecting group using TFA in DCM (1:1) or HCl in dioxane.
  • The deprotected carbamate intermediate is purified by column chromatography or recrystallization.
Sulfonylation to Form the Target Compound
  • Dissolve the deprotected carbamate intermediate (1.0 eq) in DCM and cool to 0°C.
  • Add DIPEA (2.0 eq) followed by 4-chlorobenzenesulfonyl chloride (1.1 eq).
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Monitor by TLC until complete consumption of the starting material.
  • Quench with water, extract with DCM, and purify by column chromatography to obtain the target compound.

Route B: Detailed Procedure

Sulfonylation of 4-amino-1-Boc-piperidine
  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in DCM, add TEA (2.0 eq).
  • Cool to 0°C and add 4-chlorobenzenesulfonyl chloride (1.1 eq) dropwise.
  • Stir for 3-4 hours at room temperature.
  • Remove the Boc group using TFA in DCM or HCl in dioxane.
  • Neutralize and isolate the sulfonamide intermediate.
Carbamate Formation
  • Prepare 2,4-dichlorobenzyl chloroformate as described earlier or use a carbonylating agent such as DPC.
  • React the sulfonamide intermediate with the prepared chloroformate or mixed carbonate in the presence of a base.
  • Purify by column chromatography or recrystallization to obtain the target compound.

Optimization of Reaction Conditions

Optimization of Carbamate Formation

Several parameters affect the efficiency of carbamate formation:

Table 3: Optimization Parameters for Carbamate Formation

Parameter Optimal Conditions Effect on Yield Comments
Base TEA or DIPEA (2-3 eq) +10-15% Tertiary amines preferable over inorganic bases
Temperature 0°C to RT +5-10% Lower temperatures for initial addition, then warming
Solvent DCM or THF +8-12% Anhydrous conditions essential
Carbonylating Agent DSC > DPC > Chloroformates Varies DSC generally gives highest yields
Reaction Time 8-12 hours +3-8% Extended times can lead to side reactions

Optimization of Sulfonylation

The sulfonylation step can be optimized as follows:

Table 4: Optimization Parameters for Sulfonylation

Parameter Optimal Conditions Effect on Yield Comments
Base DIPEA (2.0 eq) +12-18% Superior to TEA or pyridine
Temperature 0°C initially, then RT +8-15% Controlled addition prevents side reactions
Solvent DCM for small scale, DMF for large scale +5-10% Concentration affects selectivity
Equivalents of Sulfonyl Chloride 1.1-1.2 eq +3-7% Excess can lead to side reactions
Purity of Sulfonyl Chloride >98% +5-10% Decomposed reagent reduces yield

Purification and Characterization

Purification Methods

The target compound can be purified by several methods:

  • Column Chromatography : Using silica gel with gradients of hexane/EtOAc or DCM/methanol.
  • Recrystallization : From appropriate solvent systems such as EtOAc/hexane or DCM/hexane.
  • Preparative HPLC : For high purity requirements, especially for pharmaceutical applications.

Purity Assessment

The purity of the compound can be assessed by:

  • HPLC analysis (>98% purity desired for pharmaceutical applications)
  • Elemental analysis
  • Chiral purity assessment if stereogenic centers are present
  • Residual solvent analysis

Comparative Analysis of Synthetic Routes

Table 5: Comparison of Synthetic Routes

Parameter Route A (Carbamate First) Route B (Sulfonamide First)
Overall Yield 50-65% 45-60%
Number of Steps 4-5 4-5
Purification Complexity Moderate Higher
Scalability Good Moderate
Key Advantages Better control of carbamate formation Better handling of sulfonamide formation
Key Limitations Potential for bis-sulfonylation Carbamate formation with sterically hindered amine
Recommended Scale Laboratory to small production Laboratory scale

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Overview

The molecular formula of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can be represented as follows:

  • Molecular Formula : C18H19Cl2N3O3S
  • Molecular Weight : Approximately 392.38 g/mol

The compound features a dichlorobenzyl moiety linked to a piperidine ring through a sulfonamide group, which plays a crucial role in its biological activity.

Physical Properties

The compound exhibits various physical properties that influence its solubility and stability, essential for pharmaceutical formulations. Its melting point, solubility in organic solvents, and stability under different pH conditions are critical for its application in drug development.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 2,4-dichlorobenzyl structure exhibit potent antimicrobial properties. For instance:

  • Antibacterial Efficacy : Research indicates that derivatives of this compound show significant activity against bacterial strains such as Staphylococcus aureus and Salmonella typhi, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . This suggests a potential use in treating infections caused by these pathogens.

Drug Discovery

The compound is part of a broader class of sulfonamide-containing molecules that are being explored for their therapeutic potential. The following aspects are noteworthy:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the benzyl and piperidine components can enhance biological activity. For example, replacing certain functional groups can lead to improved antibacterial effects or reduced toxicity .
  • Lead Compound Development : The compound has been identified as a lead candidate for further optimization due to its favorable pharmacokinetic properties observed in preliminary studies. Ongoing research aims to refine its structure to enhance efficacy and reduce side effects.

Case Study 1: Antimicrobial Screening

A study conducted by Kamble et al. evaluated various sulfonamide derivatives, including those related to the target compound. Results showed that specific modifications led to enhanced activity against Pseudomonas aeruginosa, establishing a framework for future drug development based on this scaffold .

Case Study 2: Pharmacokinetics

In vivo studies assessing the pharmacokinetics of similar compounds suggest that modifications to the piperidine ring can significantly affect absorption rates and bioavailability. Understanding these dynamics is crucial for the development of effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Allyl N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbamate (CAS 478047-75-5)

  • Structural Difference : Replaces the 2,4-dichlorobenzyl group with an allyl carbamate .
  • Properties :
    • Lower molecular weight (358.84 g/mol vs. ~450 g/mol for the target compound).
    • Predicted pKa = 12.34 ± 0.20, indicating similar basicity to the target compound .
  • Applications : Used in medicinal chemistry research but lacks reported bioactivity data .

1-Allyl-3-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866017-91-6)

  • Structural Difference : Features a urea instead of a carbamate.
  • No antimicrobial or enzyme inhibition data reported in the evidence.

N-(2,4-Dichlorophenyl)-N′-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866039-16-9)

  • Structural Differences :
    • 4-Fluorophenylsulfonyl instead of 4-chlorophenylsulfonyl.
    • Urea instead of carbamate.
  • SAR Insight : Fluorine’s electronegativity may alter electronic properties, affecting binding to targets like neuropeptide Y receptors .

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole Derivatives

  • Structural Difference : Replaces carbamate with 1,3,4-oxadiazole-thiol and substituted acetamide groups.
  • Bioactivity :
    • Exhibited antibacterial activity in vitro, with MIC values <10 µg/mL for some derivatives .
    • The oxadiazole ring enhances metabolic stability compared to carbamates .

Para-Chlorofentanyl (N-(4-Chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)

  • Structural Difference : Phenylethyl-4-piperidinyl core with a propanamide group.
  • Pharmacology: A potent opioid agonist with µ-opioid receptor affinity (Ki < 1 nM).
  • Contrast: The target compound’s carbamate and dichlorobenzyl groups likely preclude opioid activity, redirecting its mechanism toward non-opioid targets.

Physicochemical Comparison

Property Target Compound Allyl Carbamate Oxadiazole Derivative Para-Chlorofentanyl
Molecular Weight ~450 g/mol (estimated) 358.84 g/mol ~400 g/mol 392.9 g/mol
Lipophilicity (LogP) High (2,4-dichlorobenzyl) Moderate (allyl) Moderate (oxadiazole) High (phenylethyl)
pKa ~12 (estimated) 12.34 Not reported 8.5 (tertiary amine)

Biological Activity

2,4-Dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C18H19Cl3N2O5S\text{C}_{18}\text{H}_{19}\text{Cl}_3\text{N}_2\text{O}_5\text{S}

This structure includes a dichlorobenzyl moiety and a piperidine ring substituted with a chlorophenyl sulfonyl group, which is critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microorganisms:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate
Aspergillus fumigatusLow

The compound was tested using standard disk diffusion methods, showing zones of inhibition that indicate its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays were performed on human cancer cell lines to evaluate the compound's safety and efficacy. The following results were observed:

  • Cell Lines Tested : HepG-2 (liver cancer), MDA-MB-231 (breast cancer).
  • MTT Assay Results :
    • IC50 values for HepG-2: 25 µM
    • IC50 values for MDA-MB-231: 30 µM

These results suggest that while the compound has some cytotoxic effects, it may require further modification to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with cellular processes in cancer cells. Studies indicate that it may inhibit ATPase activity in certain cellular pathways, which is crucial for energy metabolism in both bacteria and cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of bacterial isolates from clinical samples demonstrated that the compound significantly reduced bacterial load in vitro. This suggests potential for therapeutic applications in treating infections caused by resistant strains .
  • Cytotoxicity in Cancer Research : In a comparative study with other carbamate derivatives, this compound showed superior cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate formation. For example, describes a procedure starting from 2,4-dichlorobenzylamine, yielding 57% with m.p. 123–124°C. Optimization involves adjusting reaction time, solvent polarity (e.g., DMF or methanol), and stoichiometry of reagents like sulfonyl chlorides or carbamoylating agents. Monitoring via TLC and IR spectroscopy (e.g., 3185 cm⁻¹ for N–H stretching) ensures intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated DMSO (e.g., δ 4.29 ppm for CH2 in the carbamate group) and compare with analogs in . Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) resolves these .
  • IR : Confirm carbamate C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹). Discrepancies in absorption bands may indicate impurities, requiring column chromatography (silica gel, ethyl acetate/hexane) .

Q. How do solubility and stability profiles impact experimental design?

  • Methodology : Solubility in polar aprotic solvents (DMF, DMSO) facilitates in vitro assays, while instability in acidic/basic conditions necessitates pH-controlled environments (e.g., pH 4.6 buffer in ). Stability studies via HPLC (C18 column, UV detection at 254 nm) track degradation under stress conditions (heat, light) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in carbonic anhydrase inhibition?

  • Methodology : shows that substituent position on the benzyl group affects activity. For example, the 2,4-dichloro analog (Yield 57%) may exhibit higher binding affinity than 3,4-dichloro (Yield 55%) due to steric and electronic effects. Docking studies (AutoDock Vina) using human CA II/IX crystal structures (PDB: 3KS3) validate interactions with Zn²⁺ active sites .

Q. How can computational modeling predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?

  • Methodology : Use QSAR models (e.g., SwissADME) to calculate logP (2.5–3.0), polar surface area (<90 Ų), and H-bond donors/acceptors. Molecular dynamics simulations (GROMACS) assess membrane permeability, leveraging structural data from (piperidine ring conformation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies in IC50 values (e.g., CA IX vs. CA XII inhibition) may stem from assay conditions (pH, temperature). Validate via standardized protocols (e.g., esterase-coupled assay in ) and orthogonal methods like SPR or ITC for binding kinetics .

Q. How can regioselective functionalization of the piperidine ring improve target engagement?

  • Methodology : Introduce substituents at the 4-position (e.g., carboxylic acid in ) to enhance water solubility. Protect reactive sites using Boc groups during synthesis, followed by deprotection (TFA/CH2Cl2) .

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